molecular formula C29H40FN3O7S B14906246 tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B14906246
M. Wt: 593.7 g/mol
InChI Key: DSFOYMXAWIGMTG-JPELDQAASA-N
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Description

tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl ester group, a fluorophenyl group, and a pyrimidinyl group, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves multiple steps. The key steps include the formation of the oxirane ring, the introduction of the fluorophenyl group, and the final esterification to form the tert-butyl ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its complex structure and functional groups. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: A simpler ester with different applications.

    Fluorophenyl derivatives: Compounds with similar aromatic structures but different functional groups.

    Pyrimidinyl compounds: Molecules with the pyrimidine ring, used in various chemical and biological applications.

Uniqueness

tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to its combination of functional groups and complex structure. This uniqueness allows for diverse applications and the exploration of new scientific and industrial avenues.

Properties

Molecular Formula

C29H40FN3O7S

Molecular Weight

593.7 g/mol

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[3-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]oxiran-2-yl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C29H40FN3O7S/c1-16(2)23-22(24(17-10-12-18(30)13-11-17)32-27(31-23)33(8)41(9,35)36)26-25(37-26)20-14-19(38-29(6,7)39-20)15-21(34)40-28(3,4)5/h10-13,16,19-20,25-26H,14-15H2,1-9H3/t19-,20+,25?,26?/m1/s1

InChI Key

DSFOYMXAWIGMTG-JPELDQAASA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1C2C(O2)[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C2C(O2)C3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F)N(C)S(=O)(=O)C

Origin of Product

United States

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